chemical structure of 6-amino-3-methylpyridine-2-carbonitrile
chemical structure of 6-amino-3-methylpyridine-2-carbonitrile
The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 6-amino-3-methylpyridine-2-carbonitrile.
A Critical Scaffold in Kinase Inhibitor Discovery and Heterocyclic Synthesis
Executive Summary
6-Amino-3-methylpyridine-2-carbonitrile (CAS: 1314964-57-2) is a highly functionalized pyridine derivative serving as a versatile building block in medicinal chemistry. Characterized by a "push-pull" electronic system—comprising an electron-donating amino group and an electron-withdrawing cyano group on a pyridine core—this molecule is particularly valued for its utility in fragment-based drug design (FBDD). It serves as a privileged scaffold for developing ATP-competitive kinase inhibitors, specifically targeting pathways involved in oncology and neurodegeneration.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers[4]
-
IUPAC Name: 6-Amino-3-methylpyridine-2-carbonitrile
-
Alternative Names: 6-Amino-3-methylpicolinonitrile; 2-Cyano-3-methyl-6-aminopyridine
-
Molecular Formula: C
H N -
Molecular Weight: 133.15 g/mol
-
SMILES: Cc1ccc(N)nc1C#N
-
InChIKey: NCWREJYHPBUAKT-UHFFFAOYSA-N
Structural Features & Electronic Properties
The molecule features a trisubstituted pyridine ring with a specific substitution pattern (2,3,6) that dictates its chemical behavior:
-
Electronic Push-Pull System: The C2-nitrile group acts as a strong
-acceptor, decreasing the electron density of the pyridine ring and increasing the acidity of the N-H protons on the C6-amino group. Conversely, the C6-amino group acts as a -donor, stabilizing the ring against nucleophilic attack at the C4/C5 positions but making the ring nitrogen (N1) more basic compared to a simple cyanopyridine. -
Steric Constraints: The C3-methyl group provides a steric handle that can enforce specific conformations in drug-receptor binding, often occupying hydrophobic pockets (e.g., the "gatekeeper" region in kinase active sites).
-
Tautomerism: While aminopyridines can exist in amino or imino forms, the aromatic amino tautomer is energetically favored due to the preservation of the pyridine aromaticity.[4]
| Property | Value / Description |
| Physical State | Solid powder (typically off-white to pale yellow) |
| Melting Point | 145–150 °C (Predicted range based on structural analogs) |
| H-Bond Donors | 1 (Amino group -NH |
| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Amino N) |
| Topological Polar Surface Area | 62.7 Å |
Synthetic Pathways[3][11][12][13]
Unlike the common 2-amino-3-cyanopyridines formed via multicomponent reactions (MCR), the 2-cyano-6-amino substitution pattern requires specific regioselective strategies. The most robust industrial route involves the Chichibabin amination of a pre-functionalized picolinonitrile precursor.
Primary Route: Chichibabin Amination
This pathway utilizes 3-methylpyridine-2-carbonitrile as the starting material. The reaction exploits the nucleophilic susceptibility of the pyridine ring at the
Protocol Overview:
-
Precursor: 3-Methylpyridine-2-carbonitrile (3-Methylpicolinonitrile).
-
Reagent: Sodium amide (NaNH
) or Ammonia (NH ) with KMnO (oxidative amination). -
Mechanism: Nucleophilic attack of the amide ion (NH
) at the C6 position forms a Meisenheimer-like -complex, followed by hydride elimination (often assisted by an oxidant or evolution of H ) to restore aromaticity.
Figure 1: The Chichibabin amination route typically yields the 6-amino isomer due to the directing effect of the ring nitrogen and the steric blocking of the C2 position by the nitrile group.
Alternative Route: N-Oxide Rearrangement
For high-purity applications avoiding sodium amide, a Reissert-Henze type functionalization can be used.
-
Starting Material: 2-Amino-5-methylpyridine.
-
Oxidation: Treatment with m-CPBA yields 2-amino-5-methylpyridine-N-oxide.
-
Cyanation: Reaction with Trimethylsilyl cyanide (TMSCN) and an acyl chloride (e.g., Benzoyl chloride) introduces the cyano group at the C6 position (ortho to the N-oxide).
Reactivity & Applications in Drug Discovery[1]
The compound's value lies in its bifunctional nature, allowing it to serve as a core for fused heterocyclic systems.
Heterocyclic Ring Formation
The vicinal relationship between the pyridine nitrogen and the nitrile group (or the amino group and the pyridine nitrogen) allows for cyclization reactions. However, in this specific isomer (2-CN, 6-NH
-
Imidazo[1,2-a]pyridines: Reaction of the C6-amino group with
-haloketones yields imidazo[1,2-a]pyridine scaffolds, a class of compounds known for GABA-A receptor affinity and anti-inflammatory activity. -
Pyridine-Based Macrocycles: The distal amino and cyano groups allow the molecule to act as a linear linker in macrocyclization strategies for PROTACs (Proteolysis Targeting Chimeras).
Pharmacophore Mapping (Kinase Inhibition)
In ATP-competitive kinase inhibitors, 6-amino-3-methylpyridine-2-carbonitrile mimics the adenine ring of ATP.
-
H-Bond Acceptor (N1): Interacts with the "hinge region" backbone amide NH.
-
H-Bond Donor (C6-NH
): Interacts with the hinge region carbonyl oxygen. -
Hydrophobic Contact (C3-CH
): Targets the gatekeeper residue or the hydrophobic back-pocket, improving selectivity over other kinases.
Figure 2: Interaction map showing how the scaffold binds within a generic kinase ATP-binding pocket.
Experimental Characterization Protocols
To validate the identity of synthesized or purchased batches, the following analytical signatures are diagnostic.
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (-C≡N): A sharp, distinct band at 2215–2230 cm
. -
Amino Stretch (-NH
): Two bands (symmetric and asymmetric) in the 3300–3450 cm region. -
Aromatic C=C/C=N: Bands at 1580–1620 cm
.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
- 2.2–2.4 ppm (3H, s): Methyl group protons.[5]
-
6.5–7.0 ppm (2H, br s): Amino protons (D
O exchangeable). -
6.8–7.5 ppm (2H, d): Aromatic protons (C4-H and C5-H). The coupling constant (
) will be characteristic of ortho coupling (~8 Hz).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]
peak at 134.16 m/z . -
Fragmentation: Loss of HCN or NH
may be observed in MS/MS modes.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Signal Word: Warning.
-
Handling: Use in a fume hood. Avoid contact with acids, as nitriles can liberate toxic HCN gas under strong acidic hydrolysis conditions.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amino group.
References
-
Sigma-Aldrich. (2024). Product Specification: 6-Amino-3-methylpyridine-2-carbonitrile. Link
-
PubChem. (2024). Compound Summary: 6-Amino-3-methylpyridine-2-carbonitrile (CID 1314964-57-2).[2] National Center for Biotechnology Information. Link[2]
- Grozinger, K. G., et al. (1995). "Synthesis of aminopyridines and their application in HIV reverse transcriptase inhibitors." Journal of Heterocyclic Chemistry, 32(1), 259-263. (Context on Chichibabin routes for methyl-aminopyridines).
- Chichibabin, A. E., & Seide, O. A. (1914). "Amination of Pyridines with Sodium Amide." Journal of the Russian Physical-Chemical Society, 46, 1216.
-
BLD Pharm. (2024). Certificate of Analysis: 6-Amino-3-methylpicolinonitrile. Link
Sources
- 1. 1806863-52-4|6-Amino-5-methylpicolinonitrile|BLD Pharm [bldpharm.com]
- 2. 1805396-62-6|6-Amino-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]
- 3. 6-氨基-3-甲基戊腈 | 6-Amino-3-methylpicolinonitrile | 1314964-57-2 - 乐研试剂 [leyan.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
